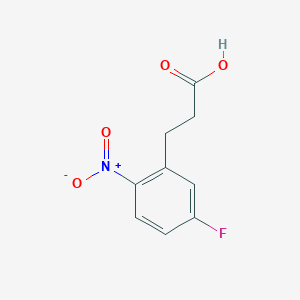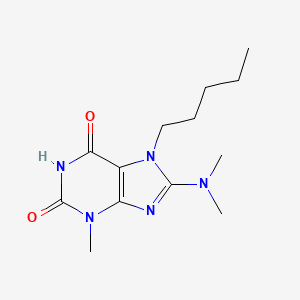![molecular formula C23H15BrN4O2 B2667126 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one CAS No. 1291852-11-3](/img/structure/B2667126.png)
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a heterocyclic compound with potential pharmacological activities.
- It contains an oxadiazole ring, which is a five-membered ring containing nitrogen and oxygen atoms.
- The phthalazinone core is fused to the oxadiazole ring, providing a unique structural scaffold.
Synthesis Analysis
- The synthesis of this compound involves the reaction between 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one , formaldehyde, and primary amines.
- The resulting product is a phthalazinone derivative with a bromophenyl substituent and an oxadiazole ring.
Molecular Structure Analysis
- The molecular formula is C23H15BrN4O2 , with a molecular weight of 459.303 g/mol .
- The compound’s structure includes a phthalazinone core, a bromophenyl group, and an oxadiazole ring.
- The 3-methylphenyl substituent is attached to the phthalazinone core.
Chemical Reactions Analysis
- The compound’s chemical reactivity and potential reactions depend on its functional groups.
- Further studies are needed to explore its reactivity with various reagents and conditions.
Physical And Chemical Properties Analysis
- Melting Point : Not specified.
- Solubility : Information not provided.
- Stability : Stability under different conditions should be assessed experimentally.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Several studies have synthesized derivatives of phthalazin-1(2H)-one and evaluated them for antimicrobial activities. These compounds, including variations with 1,2,4-oxadiazole rings, have been reported to exhibit significant antimicrobial properties against a variety of bacterial and fungal strains. For instance, derivatives have been designed and synthesized to target specific microbial strains, showing varying degrees of antimicrobial effectiveness, which suggests potential applications in developing new antimicrobial agents.
- Synthesis and Evaluation : New derivatives incorporating the 1,2,4-oxadiazol-5-yl and phthalazin-1(2H)-one frameworks have been synthesized and their structures characterized by spectral data. These compounds were screened for antimicrobial activities against various bacteria and fungi, with several showing promising results (El-Hashash, El-Kady, Taha, & El-Shamy, 2012); (Sridhara, Reddy, Keshavayya, Goud, Somashekar, Bose, Peethambar, & Gaddam, 2010).
Anti-inflammatory Applications
Research into the anti-inflammatory properties of phthalazin-1(2H)-one derivatives has also been reported. By modifying the core structure, researchers have aimed to evaluate the potential anti-inflammatory activity of these compounds, comparing them to standard drugs like indomethacin. The findings indicate that certain derivatives could serve as leads for the development of new anti-inflammatory medications.
- Anti-inflammatory Activity Assessment : Studies focused on synthesizing and assessing the anti-inflammatory activities of new compounds based on the phthalazin-1(2H)-one structure. Among the synthesized compounds, some displayed significant anti-inflammatory activity, hinting at their potential therapeutic applications (Abd Alla, Hegab, Abo Taleb, Hasabelnaby, & Goudah, 2010).
Potential in Drug Development
The exploration of "4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one" derivatives extends to their utility in the synthesis of novel compounds with potential pharmacological applications. Through various synthetic approaches, researchers aim to develop molecules with enhanced biological activities, including anticancer, antifungal, and antibacterial properties. These studies contribute significantly to the drug discovery process by providing new scaffolds that can be further optimized for specific therapeutic targets.
- Synthetic Approaches and Biological Evaluation : Innovative synthetic methods have been applied to create novel derivatives of phthalazin-1(2H)-one, aiming to explore their biological activities and potential applications in medicine. The evaluation of these compounds encompasses a broad spectrum of biological assays, including anticancer, antifungal, and antibacterial testing, to identify promising candidates for further development (Hekal, El-Naggar, Abu El‐Azm, & El-Sayed, 2020).
Safety And Hazards
- The compound is not intended for human or veterinary use .
- For research use only .
- No specific safety hazards are mentioned in the available data.
Zukünftige Richtungen
- Investigate the compound’s bioactivity and pharmacological potential .
- Explore its toxicity , metabolism , and pharmacokinetics .
- Conduct in vivo studies to understand its effects.
Eigenschaften
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-5-4-6-17(13-14)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)15-9-11-16(24)12-10-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJOBWNUIMMIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2667043.png)
![2-Cyclopropyl-5-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B2667046.png)
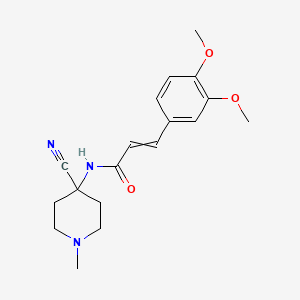
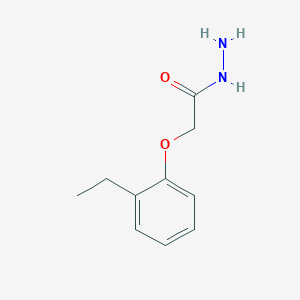

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2667053.png)
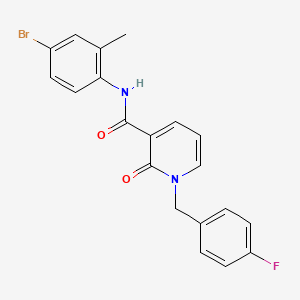
![3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione](/img/structure/B2667058.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2667059.png)
![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2667060.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2667061.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2667062.png)
